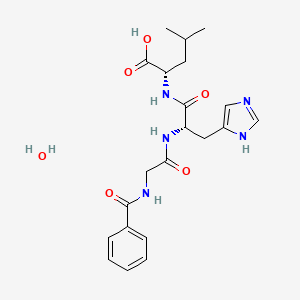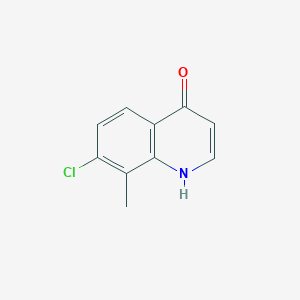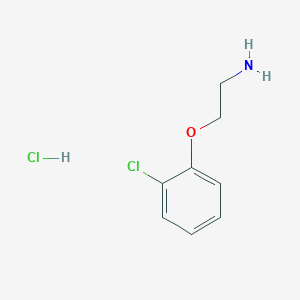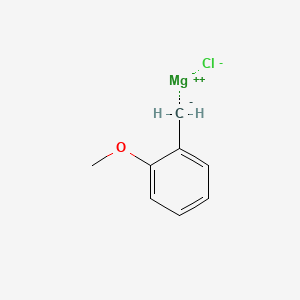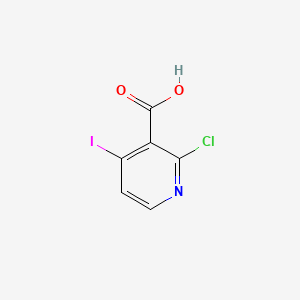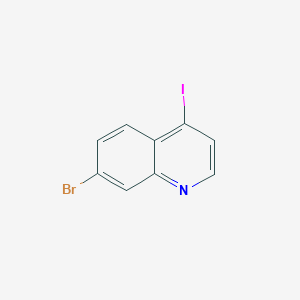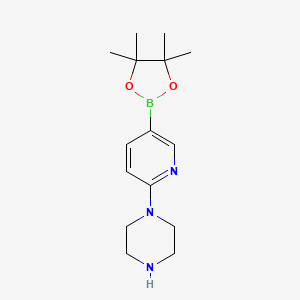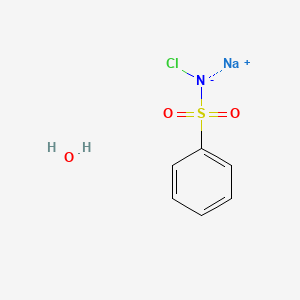
次氯胺-b 水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloramine-B hydrate is a white powder with a molecular weight of 213.62 (anhydrous basis) and a molecular formula of C6H5SO2N (Cl)Na · xH2O . It is sold under the brand Sigma-Aldrich .
Molecular Structure Analysis
The linear formula of Chloramine-B hydrate is C6H5SO2N (Cl)Na · xH2O . The infrared spectrum of the compound conforms to its structure .Physical And Chemical Properties Analysis
Chloramine-B hydrate appears as a white powder . It has a solubility of 10% in H2O, forming a slightly hazy, very faint yellow solution . The compound has a molecular weight of 213.62 (anhydrous basis) and a molecular formula of C6H5SO2N (Cl)Na · xH2O .科学研究应用
氧化还原反应中的电位法研究
- 次氯胺-B 已被用作电位法中的氧化剂,以测定各种物质,如亚铁氰化钾、对苯二酚等。此应用展示了其在分析化学中进行精确测量的有效性 (B. Singh & Gurdas Singh,1954)。
氧化还原反应中的分析应用
- 在盐酸介质中,次氯胺-B 已用于碘化钾和三氧化二砷等物质的体积估计。这进一步强调了其在不同介质中作为氧化剂的多功能性 (B. Singh & K. C. Sood,1954)。
水中的稳定性
- 次氯胺-B 及其相关化合物在水中的稳定性一直是研究课题,对于了解其在各种环境和实验背景中的行为至关重要。这包括研究影响其稳定性的因素,如 pH、温度以及其他化合物的存在 (Shengcun Ma、Xiaoqi Guo 和 Baiyang Chen,2016)。
氨基酸和其他化合物估算中的分析应用
- 次氯胺-B 已用于估计氨基酸和其他化合物,如二甲基亚砜和硫酸肼,溶剂各不相同。这证明了其在复杂生化分析中的应用 (R. Rangaswamy、H. Yathirajan 和 D. Mahadevappa,1979)。
在水产养殖中的应用
- 次氯胺-T,一种相关化合物,已被研究其对虹鳟鱼鳃上皮的影响,突出了其在水产养殖环境中的使用和影响 (M. Powell、G. Wright 和 D. Speare,1995)。
认证参考物质的开发
- 使用次氯胺-B 开发水中的活性氯浓度认证参考物质表明其在标准化实验室实践中的重要性 (M. P. Krasheninina、M. Medvedevskikh、A. Sergeeva 和 O. Golynets,2015)。
安全和危害
While specific safety and hazard information for Chloramine-B hydrate was not found in the search results, general safety measures for handling chemicals should always be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用机制
Target of Action
It’s known that chloramine-b hydrate is a derivative of chloramine, which is commonly used as a disinfectant . Disinfectants typically target microorganisms to inhibit their growth or destroy them.
Biochemical Pathways
Disinfectants like chloramine-b hydrate generally disrupt essential biochemical pathways in microorganisms, leading to their death or growth inhibition .
Pharmacokinetics
It’s known that chloramine-b hydrate is soluble in water , which could influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chloramine-B hydrate. Factors such as pH, temperature, and the presence of organic matter can affect the disinfecting power of Chloramine-B hydrate .
生化分析
Biochemical Properties
Chloramine-B hydrate plays a significant role in biochemical reactions, primarily due to its ability to act as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating oxidation reactions. For instance, Chloramine-B hydrate is known to react with amino acids, peptides, and proteins, leading to the formation of N-chloro derivatives. These interactions are crucial in studying protein structure and function, as well as in the synthesis of certain pharmaceuticals .
Cellular Effects
Chloramine-B hydrate exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Chloramine-B hydrate can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. This compound has been shown to affect the activity of key metabolic enzymes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Chloramine-B hydrate involves its ability to form covalent bonds with biomolecules. It can oxidize thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein structure and function. Additionally, Chloramine-B hydrate can inhibit or activate enzymes by modifying their active sites. These molecular interactions are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloramine-B hydrate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term exposure to Chloramine-B hydrate has been shown to cause sustained oxidative stress in cells, leading to chronic changes in cellular function. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of Chloramine-B hydrate vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate protective cellular pathways. At high doses, Chloramine-B hydrate can cause significant toxicity, leading to cell death and tissue damage. Studies have shown that there is a threshold dose beyond which the adverse effects of Chloramine-B hydrate become pronounced. Understanding these dosage effects is crucial for determining safe and effective therapeutic applications .
Metabolic Pathways
Chloramine-B hydrate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes involved in oxidative metabolism. For example, Chloramine-B hydrate can inhibit the activity of certain dehydrogenases, leading to changes in metabolite levels and overall metabolic balance. These effects on metabolic pathways are important for understanding the compound’s impact on cellular physiology .
Transport and Distribution
Within cells and tissues, Chloramine-B hydrate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transport mechanisms and can accumulate in certain cellular compartments. These transport and distribution patterns are influenced by the chemical properties of Chloramine-B hydrate and its interactions with cellular components .
Subcellular Localization
Chloramine-B hydrate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals. These localization patterns are crucial for understanding the precise mechanisms of action of Chloramine-B hydrate and its effects on cellular processes .
属性
| { "Design of the Synthesis Pathway": "Chloramine-b hydrate can be synthesized by the reaction of sodium hypochlorite with sulfamic acid in the presence of hydrochloric acid.", "Starting Materials": [ "Sodium hypochlorite", "Sulfamic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve sulfamic acid in water to form a solution.", "Add hydrochloric acid to the solution and mix well.", "Slowly add sodium hypochlorite to the solution while stirring continuously.", "Maintain the temperature of the reaction mixture at 0-5°C.", "After the addition of sodium hypochlorite is complete, continue stirring the mixture for 1-2 hours.", "Filter the resulting solid and wash it with water.", "Dry the solid to obtain chloramine-b hydrate." ] } | |
| 304655-80-9 | |
分子式 |
C6H8ClNNaO3S |
分子量 |
232.64 g/mol |
IUPAC 名称 |
sodium;benzenesulfonyl(chloro)azanide;hydrate |
InChI |
InChI=1S/C6H6ClNO2S.Na.H2O/c7-8-11(9,10)6-4-2-1-3-5-6;;/h1-5,8H;;1H2 |
InChI 键 |
RRFGOIVHQJFLKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+] |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


